

# Clinical Evidence for the 65 mg Once Daily Dose

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

Get Quote

The 65 mg once daily dosing regimen is supported by data from multiple phase 2 clinical trials. The table below summarizes the key efficacy and safety findings across different patient populations.

| Trial Identifier & Malignancy | Patient Population & Prior Therapies (Median Lines) | Key Efficacy Findings (ORR, DOR, PFS) | Common any-Grade AEs (≥20%) | Common Grade ≥3 AEs |
|-------------------------------|-----------------------------------------------------|---------------------------------------|-----------------------------|---------------------|
|-------------------------------|-----------------------------------------------------|---------------------------------------|-----------------------------|---------------------|

| **BELLWAVE-001 (CLL/SLL)** [1] | R/R CLL/SLL; 4 prior lines [1] | **ORR: 53%** (Cohort A: 60%; Cohort B: 40%) **Median DOR:** Not Est. (Cohort A: 13.9 mo) **Median PFS:** Not Est. (Cohort A: 15.7 mo) [1] | Dysgeusia (36%), Hypertension (35%), Peripheral Edema (34%), Cough (32%), Fatigue (32%), Constipation (31%), Diarrhea (28%) [1] | Decreased Neutrophil Count (27%), Hypertension (14%), Decreased Platelet Count (14%), Pneumonia (14%) [1] | | **BELLWAVE-003 (Follicular Lymphoma)** [2] [3] | R/R Follicular Lymphoma; 4 prior lines [2] | **ORR: 39%-41%** **Median DOR:** 5.8 months **Median PFS:** 5.5 months [2] [3] | Decreased Neutrophil Count (25-28%), Decreased Platelet Count (19-22%), Anemia (19%) [2] [3] | Decreased Neutrophil Count (10%), Neutropenia (6-8%), Decreased Platelet Count (6-8%), Thrombocytopenia (8%) [2] [3] |

**Abbreviations:** AE, adverse event; CLL, chronic lymphocytic leukemia; DOR, duration of response; ORR, overall response rate; PFS, progression-free survival; R/R, relapsed/refractory; SLL, small lymphocytic lymphoma.

# Experimental Protocol for 65 mg Nemtabrutinib Administration

This protocol outlines the key procedures for administering **nemtabrutinib** in a clinical trial setting, based on the methodologies of the BELLWAVE studies [1] [2].

## 1. Drug Information & Formulation

- **Drug Name: Nemtabrutinib** (also known as MK-1026 or ARQ-531)
- **Recommended Phase 2 Dose (RP2D):** 65 mg
- **Dosage Form:** Oral tablet
- **Dosing Schedule:** Once daily [1] [2]

## 2. Patient Eligibility Criteria (Key Inclusions)

- **Diagnosis:** Confirmed relapsed/refractory B-cell malignancy (e.g., CLL, SLL, Follicular Lymphoma).
- **Prior Therapy:** Must have received at least two prior lines of systemic therapy. Prior treatment with a covalent BTK inhibitor (e.g., ibrutinib) is common in study populations [1] [2].
- **Performance Status:** ECOG performance status of 0 to 2 [1].
- **Laboratory Values:** Adequate organ function as defined by the protocol.

## 3. Treatment Administration

- **Dose:** 65 mg taken orally once daily.
- **Schedule:** Continuous daily dosing in 28-day cycles until one of the following occurs:
  - Disease progression
  - Unacceptable toxicity
  - Patient withdrawal from the study [1] [2]
- **Administration:** Can be taken with or without food. Patients should be instructed to take the dose at approximately the same time each day.

## 4. Safety and Efficacy Monitoring

- **Baseline Assessments:** Physical exam, tumor imaging (CT), laboratory tests (CBC, chemistry), and electrocardiogram (ECG).
- **Ongoing Monitoring:**
  - **During Treatment:** Regular physical exams and laboratory tests (e.g., CBC with differential, platelet count) at the start of each cycle.
  - **Tumor Assessment:** Tumor imaging should be performed regularly, typically every 2-3 cycles, using standardized criteria (e.g., Lugano classification for lymphoma, iwCLL criteria for CLL).

- **AE Monitoring:** All treatment-emergent adverse events should be recorded and graded according to NCI CTCAE guidelines [1] [2] [3].

**5. Dose Modification Guidelines** Dose interruptions, reductions, or discontinuations may be required based on the severity of adverse events.

- **Dose-Limiting Toxicities:** Key AEs to monitor include neutropenia, thrombocytopenia, hypertension, and infections.
- **Management:** For specific Grade  $\geq 3$  hematological or non-hematological toxicities, therapy should be interrupted until the AE resolves to Grade  $\leq 1$  or baseline. Re-initiation at the same or a reduced dose may be considered based on the investigator's judgment [2] [3].

## Mechanism of Action & Overcoming Resistance

**Nemtabrutinib** is a potent, **non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK)** [1] [4]. Its unique mechanism differentiates it from covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) and underlies its ability to overcome certain forms of drug resistance.

- **Non-Covalent Binding:** Unlike covalent inhibitors that permanently bind to the C481 cysteine residue in BTK, **nemtabrutinib** binds reversibly through hydrogen bonds and hydrophobic interactions. This binding does not require the C481 residue [4].
- **Targeting Resistance:** In many cases of resistance to covalent BTK inhibitors, tumor cells develop a mutation at the C481 site. Because **nemtabrutinib**'s binding is independent of C481, it remains effective against BTK proteins with the C481S mutation and can inhibit both wild-type and mutated BTK [1] [4].

The following diagram illustrates this mechanism and its role in the B-cell receptor signaling pathway.



[Click to download full resolution via product page](#)

## Conclusion for Research Application

The consolidated data confirms that **nemtabrutinib** 65 mg taken orally once daily is a clinically active regimen with a manageable safety profile in heavily pre-treated patients with B-cell malignancies. Its unique non-covalent mechanism provides a rational therapeutic strategy for overcoming C481S-mediated resistance to earlier-generation covalent BTK inhibitors.

For the most current information, refer directly to the official clinical trial records (NCT03162536 for BELLWAVE-001 and NCT04728893 for BELLWAVE-003).

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Nemtabrutinib Generates Responses, Displays ... [onclive.com]
2. SOHO Insider Nemtabrutinib Shows Efficacy in R/R FL: EHA 2025 [sohoinsider.com]

3. Shows Promise in Relapsed/Refractory Follicular... Nembabrutinib [targetedonc.com]

4. Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Evidence for the 65 mg Once Daily Dose]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b519378#nembabrutinib-dosing-65-mg-once-daily]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com